Methyl 3-[(phenylthio)methyl]benzoate
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Overview
Description
Methyl 3-[(phenylthio)methyl]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are organic compounds containing a benzene ring conjugated to a carboxylate group. The specific structure of methyl 3-[(phenylthio)methyl]benzoate suggests that it has a phenylthio group attached to the methyl benzoate moiety, which could potentially influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which share some structural similarities with methyl 3-[(phenylthio)methyl]benzoate, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and utilized as a one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . These methods highlight the versatility of benzoate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-[(phenylthio)methyl]benzoate has been elucidated using various spectroscopic techniques. For example, a Schiff base compound was characterized by single-crystal X-ray diffraction, which revealed the presence of hydrogen bonding in the crystal packing . Another compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was investigated using density functional theory (DFT) to optimize its molecular structure and study its vibrational frequencies and NMR chemical shifts .
Chemical Reactions Analysis
Benzoate derivatives can undergo a variety of chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar benzoate core, was used in the synthesis of fused pyranones, demonstrating the reactivity of the benzoate moiety in heterocyclic synthesis . Additionally, the mass spectral fragmentation of 2-methylthio-7-(p-R-phenyl)-8-phenoxy-4,5-benzo-3-aza-2-nonem, which contains a benzoate-like structure, provided insights into the molecular ion fragmentation routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For instance, the synthesis and spectral studies of alkyl-3-[(substituted phenylthio)methyl] benzoates revealed a linear relationship between the chemical shift of the benzylic protons and Hammett constants, indicating the impact of substituents on the chemical environment of the benzoate core . The study of isomeric reaction products of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate showed different hydrogen bonding patterns, which could affect the compound's solubility and melting point .
properties
IUPAC Name |
methyl 3-(phenylsulfanylmethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URECULOMFFFPEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576531 |
Source
|
Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(phenylthio)methyl]benzoate | |
CAS RN |
137571-38-1 |
Source
|
Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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